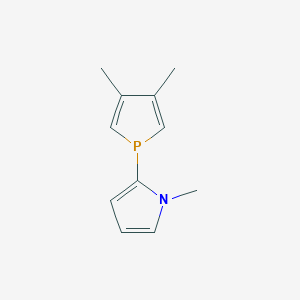
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole is a complex organic compound that features both phosphol and pyrrole rings
准备方法
The synthesis of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phosphol ring, followed by the introduction of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.
化学反应分析
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphol-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用机制
The mechanism of action of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole involves its interaction with molecular targets through its phosphol and pyrrole rings. These interactions can modulate various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole can be compared with similar compounds such as:
2-(3,4-Dimethyl-1H-phosphol-1-yl)-4,5-dimethylphosphorin: This compound has additional methyl groups on the phosphorin ring, which may alter its reactivity and applications.
3,3-Bis(3,4-dimethyl-1H-phosphol-1-yl)-2-benzofuran-1(3H)-one:
Lithium, [1-(3,4-dimethyl-1H-phosphol-1-yl)-2,4-cyclopentadien-1-yl]:
属性
分子式 |
C11H14NP |
|---|---|
分子量 |
191.21 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphosphol-1-yl)-1-methylpyrrole |
InChI |
InChI=1S/C11H14NP/c1-9-7-13(8-10(9)2)11-5-4-6-12(11)3/h4-8H,1-3H3 |
InChI 键 |
DLJTVWCIKWBQDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CP(C=C1C)C2=CC=CN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















